molecular formula C13H11N5O2 B13968389 5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 68560-67-8

5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Numéro de catalogue: B13968389
Numéro CAS: 68560-67-8
Poids moléculaire: 269.26 g/mol
Clé InChI: KFMVHONQQFRNNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (IUPAC name) is a triazolopyrimidine derivative widely recognized for its role as a phosphodiesterase (PDE) inhibitor. It is structurally characterized by a fused triazole-pyrimidine core substituted with a 2-propoxyphenyl group at position 5 (Fig. 1). The compound exists in tautomeric forms, with the 2,6-dihydro tautomer being 1.55 kcal/mol higher in energy than the 3,6-dihydro form, as determined by Hartree-Fock calculations . This tautomerism impacts its conformational stability and ligand-receptor interactions, particularly in PDE inhibition .

The compound, often referred to as zaprinast in pharmacological contexts, exhibits dual specificity for cyclic nucleotides, inhibiting both cAMP and cGMP hydrolysis in apicomplexan PDEβ enzymes . Its synthesis involves condensation reactions of aminotriazoles with dimethylformamide dimethyl acetal (DMF-DMA), followed by purification via flash chromatography .

Propriétés

Numéro CAS

68560-67-8

Formule moléculaire

C13H11N5O2

Poids moléculaire

269.26 g/mol

Nom IUPAC

5-(2-propoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C13H11N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3

Clé InChI

KFMVHONQQFRNNH-UHFFFAOYSA-N

SMILES canonique

CCCOC1=CC=CC=C1C2=NC(=O)C3=NN=NC3=N2

Origine du produit

United States

Méthodes De Préparation

Starting Materials and Intermediates

  • Dihydropyrimidinone Precursors: The synthesis often begins with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one or related compounds. These serve as the scaffold for subsequent functionalization.

  • Substituted Phenyl Derivatives: The 2-propoxyphenyl moiety is introduced either by nucleophilic substitution or coupling reactions using 2-propoxyphenyl halides or derivatives.

Methylthio and Amino Group Transformations

  • The thioxo group in the dihydropyrimidinone intermediate is methylated using dimethyl sulfate in the presence of potassium hydroxide to form a methylthio derivative at room temperature for approximately 2 hours.

  • This methylthio intermediate is then converted to a nitroso derivative by reaction with sodium nitrite in acetic acid, followed by reduction to an amino group using ammonium sulfide.

Cyclization to Form the Triazolo Ring

  • The amino-substituted intermediate is reacted with appropriate hydrazine or azide derivatives to form the fused 1,2,3-triazolo ring on the pyrimidinone core. This step often requires reflux conditions in ethanol or acetic acid mixtures for 2 hours or more.

  • For example, a sealed tube reaction with the intermediate and hydrazine derivatives in ethanol with a base such as diisopropylethylamine (DIPEA) under reflux for 2 hours yields the cyclized product.

Final Purification

  • The crude product is purified by column chromatography using solvents such as ethyl acetate and hexane or by recrystallization from ethanol to afford the pure 5-(2-Propoxyphenyl)-7H-triazolo[4,5-d]pyrimidin-7-one as a white solid.

Representative Example of Synthesis (Based on Patent WO2016006974A2)

Step Reagents and Conditions Description Yield/Outcome
1 Compound I-7 (7-Isopropoxy-3-methyl-5-(methylsulfonyl)-3H-triazolo[4,5-d]pyrimidine), Compound I-3A, EtOH, DIPEA, reflux 2 h Coupling reaction to form intermediate with 2-propoxyphenyl substituent White solid, 427 mg
2 Acetic acid, 35% HCl, 60-70°C, 2 h; neutralization with 2N NaOH Cyclization and ring closure to form triazolopyrimidinone core White solid, 307 mg

This two-step process illustrates the key transformations: nucleophilic substitution/coupling followed by acid-mediated cyclization and purification.

Solvent and Reaction Medium Considerations

  • Alcohols such as ethanol, methanol, propanol, and isopropanol are commonly used as solvents for these reactions, providing good solubility and reaction rates.

  • Ethers like tetrahydrofuran and dioxane, as well as polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, are also suitable depending on the specific step.

  • Reactions are often carried out under reflux to ensure completion within a reasonable time frame (1-4 hours).

Alternative Synthetic Routes and Modifications

  • Some methods employ methylation of the thioxo group followed by nitrosation and reduction to introduce the amino group before cyclization.

  • Variations include the use of different bases (e.g., potassium hydroxide, DIPEA) and reaction atmospheres (sealed tubes, inert gas) to optimize yields.

  • The preparation method is adaptable, and modifications can be made to accommodate different substituents on the phenyl ring or the pyrimidinone core.

Data Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Material 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Scaffold for pyrimidinone core
Substituent Introduction 2-Propoxyphenyl halide or equivalent Nucleophilic substitution or coupling
Methylation Reagent Dimethyl sulfate Methylates thioxo group
Nitrosation Agent Sodium nitrite in acetic acid Introduces nitroso group
Reduction Agent Ammonium sulfide Converts nitroso to amino group
Cyclization Conditions Reflux in ethanol or acetic acid with base Forms fused triazolo ring
Purification Method Column chromatography or recrystallization Ethyl acetate/hexane or ethanol solvents
Reaction Time 2-4 hours Dependent on step and reagents
Temperature Room temperature to reflux (60-85°C) Specific to reaction step

Research Findings and Professional Notes

  • The preparation of 5-(2-Propoxyphenyl)-7H-triazolo[4,5-d]pyrimidin-7-one is well-documented in patent literature, particularly WO2016006974A2 and WO2000012504A2, which provide detailed synthetic routes and reaction conditions.

  • The compound’s synthesis involves classical heterocyclic chemistry techniques, including nucleophilic substitutions, methylation, nitrosation, reduction, and cyclization under controlled conditions.

  • The choice of solvents and bases significantly affects yield and purity, with alcohol solvents and mild bases preferred.

  • Purification by column chromatography or crystallization ensures the isolation of high-purity compounds suitable for further biological evaluation.

  • The methods are adaptable for structural analogues, allowing for medicinal chemistry optimization.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Target Key Activity/Data
5-(2-Propoxyphenyl)-7H-triazolo[4,5-d]pyrimidin-7-one (Zaprinast) Triazolo[4,5-d]pyrimidine 2-Propoxyphenyl at C5 PDEβ (Apicomplexan PDEs) IC₅₀: ~10 µM (cAMP/cGMP hydrolysis)
6-Butyl-2-(4-nitrophenyl)-2,6-dihydro-triazolo[4,5-d]pyrimidin-7-one (10b) Triazolo[4,5-d]pyrimidine Butyl at C6, 4-Nitrophenyl at C2 Not specified IR νmax: 1670 cm⁻¹ (C=O)
3-(4-Ethoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-... Triazolo[4,5-d]pyrimidine Ethoxyphenyl, Oxadiazole-methyl Not specified Molecular weight: 429.4 g/mol
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives (e.g., 19, 20) Thiazolo[4,5-d]pyrimidine Phenyl, thiourea-derived groups Anticancer targets Cytotoxicity: IC₅₀ < 20 µM (MCF-7)
Key Observations

Core Heterocycle Variations :

  • Zaprinast’s triazolo[4,5-d]pyrimidine core is distinct from thiazolo[4,5-d]pyrimidines (e.g., compound 19), where the triazole ring is replaced by thiazole. This substitution alters electron distribution and binding affinity, with thiazolo derivatives showing enhanced anticancer activity in MCF-7 breast cancer cells .

Ethoxyphenyl and oxadiazole substituents in compound increase molecular weight (429.4 g/mol) and complexity, suggesting tailored pharmacokinetics for specialized targets.

Biological Activity: Zaprinast’s dual cAMP/cGMP inhibition contrasts with thiazolo derivatives, which exhibit cytotoxicity in cancer cell lines (e.g., MCF-7 IC₅₀ < 20 µM) . Triazolopyrimidines targeting cannabinoid receptors (e.g., type-2 CB receptors) highlight structural plasticity in accommodating diverse receptor-binding motifs .

Tautomerism and Conformational Stability

Zaprinast’s tautomeric equilibrium (2,6-dihydro vs. 3,6-dihydro) is critical for its PDE inhibition profile. The 2,6-dihydro tautomer, though higher in energy (ΔG = +1.55 kcal/mol), is the bioactive conformer in docking studies . Comparable triazolopyrimidines (e.g., compound 16a) exhibit tautomer-dependent reactivity, as seen in their dimethylaminomethylidene derivatives .

Research Findings and Therapeutic Implications

  • Zaprinast : Validated in parasitic PDE inhibition (e.g., malaria merozoite egress) and as a precursor to human PDE5 inhibitors .
  • Anticancer Derivatives : Triazolopyrimidines with glycoside or acyclic sugar moieties (e.g., compounds 2, 3, 9, 10) show superior cytotoxicity in MCF-7 and A549 cells compared to doxorubicin .

Q & A

Basic Synthesis and Optimization

Q: What are the most efficient synthetic routes for 5-(2-propoxy-phenyl)triazolopyrimidinone derivatives, and how can reaction yields be optimized? A: Base-catalyzed methods using EtONa in mixed solvents (e.g., CH2_2Cl2_2-ROH) are effective. For example, carbodiimides derived from aza-Wittig reactions can react with secondary amines or alcohols under catalytic conditions to yield 5-substituted triazolopyrimidinones. Key parameters include solvent polarity, temperature control (room temperature to 50°C), and stoichiometric ratios of reagents to minimize side reactions .

Advanced Functionalization Strategies

Q: How can glycosylation or thioglycoside modifications be incorporated into the triazolopyrimidinone scaffold to enhance bioactivity? A: Glycosylation involves reacting thione derivatives (e.g., 5-thioxo intermediates) with glycosyl bromides in alkaline media (KOH/EtOH). For example, glucosyl bromide reacts with 5-thioxo-triazolopyrimidinones to form thioglycosides (75–79% yield). Purification via flash chromatography (CH2_2Cl2_2/MeOH gradients) ensures product integrity .

Tautomerism and Structural Impact

Q: How does tautomerism in 5-(2-propoxy-phenyl)triazolopyrimidinone derivatives influence ligand-receptor interactions? A: The 2,6-dihydro tautomer (1.55 kcal/mol higher energy than the 3,6-dihydro form) is critical for binding to targets like GPR35 or PDEβ. Conformational analysis via Hartree-Fock calculations and docking simulations (e.g., using PyMol) can predict dominant tautomers in physiological conditions .

Mechanistic Insights into Phosphodiesterase (PDE) Inhibition

Q: What experimental approaches confirm dual cAMP/cGMP inhibition by triazolopyrimidinones in PDE enzymes? A: Immunoprecipitated PDEβ assays with radiolabeled substrates (e.g., [3^3H]-cAMP) quantify hydrolytic activity. Inhibitor efficacy (IC50_{50}) is measured via HPLC or scintillation counting. Zaprinast (this compound) shows dual inhibition at 10–50 µM, requiring cross-validation with selective PDE isoform knockouts .

Anticancer Activity Profiling

Q: What methodologies are used to evaluate the anticancer potential of triazolopyrimidinone derivatives? A: Cytotoxicity assays (MTT or SRB) against MCF-7 (breast) and A-549 (lung) cell lines at 10–100 µM concentrations. Apoptotic pathways are analyzed via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation. Derivatives with acyclic sugar moieties show IC50_{50} values < 20 µM .

Data Contradiction in PDE Selectivity

Q: How to resolve conflicting reports on triazolopyrimidinone selectivity for PDE isoforms? A: Contradictions arise from assay variability (e.g., recombinant vs. native enzymes). Use isoform-specific inhibitors (e.g., BIPPO for PDEβ) in parallel assays. Molecular docking (AutoDock Vina) can predict binding poses to PDE5 vs. PDEβ, guided by residue conservation (e.g., Arg-248 in PDEβ) .

Molecular Modeling and SAR Studies

Q: What computational tools are recommended for structure-activity relationship (SAR) studies of triazolopyrimidinones? A: Ligand-based (e.g., CoMFA, pharmacophore modeling) and structure-based (e.g., Glide SP docking) approaches. Key parameters include LogP (1.5–3.5), hydrogen bonding with His-614 (PDE5), and π-π stacking with Phe-538. Validate predictions with SPR or ITC binding assays .

Selectivity Against Parasitic vs. Human PDEs

Q: How to design experiments to assess selectivity for apicomplexan PDEs over human isoforms? A: Comparative enzyme kinetics (Km_m, Vmax_{max}) using recombinant Plasmodium PDEβ and human PDE5. Co-crystallization (X-ray at 2.0 Å resolution) identifies divergent active-site residues. Zaprinast’s IC50_{50} for PDEβ (0.8 µM) vs. PDE5 (2.5 µM) highlights species-specific potency .

Analytical Characterization Challenges

Q: What techniques are critical for resolving structural ambiguities in triazolopyrimidinone derivatives? A: High-resolution NMR (600 MHz, DMSO-d6_6) for 1^1H/13^13C assignments, particularly for tautomeric protons (δ 12.18 ppm). LC-HRMS (ESI+) confirms molecular ions (e.g., [M+H]+^+ at m/z 284.1519). X-ray crystallography (Mo-Kα radiation) resolves regiochemistry in glycosylated analogs .

Apoptotic Mechanism Elucidation

Q: How to differentiate apoptosis from necrosis in triazolopyrimidinone-treated cancer cells? A: Combine Annexin V/PI staining with mitochondrial membrane potential assays (JC-1 dye). Transcriptomic profiling (RNA-seq) identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA). Glycoside derivatives induce ROS-mediated apoptosis, validated by N-acetylcysteine (NAC) rescue experiments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.